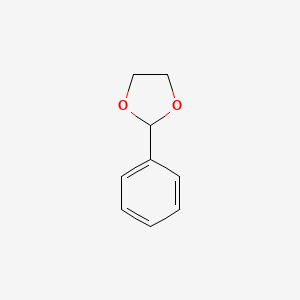

2-Phenyl-1,3-dioxolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYINTWKRUWVLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239479 | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-51-6 | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Phenyl 1,3 Dioxolane and Its Derivatives

Regioselective and Stereoselective Synthesis Approaches

Controlling the precise arrangement of atoms in the dioxolane ring is critical for its application in the synthesis of complex molecules. Regio- and stereoselective methods aim to achieve this control.

Multi-component reactions (MCRs) provide an efficient means of constructing complex molecules in a single step. The stereoselective formation of substituted 1,3-dioxolanes has been achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether. mdpi.comresearchgate.net This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of the alkene with a hypervalent iodine reagent. mdpi.comresearchgate.net The subsequent stereoselective trapping of this cationic intermediate by the silyl enol ether completes the formation of the substituted dioxolane product. mdpi.com

Another approach involves the rhodium(II)-catalyzed three-component reaction of dicarbomethoxycarbene, aldehydes, and 1,2- or 1,4-diones, which yields spiro-dioxolanes with high diastereoselectivity. researchgate.net More recently, an innovative Rh(II)-catalyzed asymmetric three-component cascade reaction has been developed for the synthesis of chiral 1,3-dioxoles, which are structurally related to dioxolanes. rsc.org This method combines I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids to achieve moderate to good yields and high enantioselectivity. rsc.org

Table 1: Stereoselective Multi-Component Synthesis of Dioxolane Derivatives This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Alkene | Carboxylic Acid | Silyl Enol Ether | Hypervalent Iodine | Substituted 1,3-Dioxolane (B20135) | Stereospecific generation of a dioxolanyl cation | mdpi.comresearchgate.net |

| Dicarbomethoxycarbene | Aldehyde | 1,2- or 1,4-Dione | Rhodium(II) acetate | Spiro-1,3-Dioxolane | Diastereoselective formation via carbonyl ylides | researchgate.net |

| I(III)/P(V)-hybrid ylide | Aldehyde | Carboxylic Acid | Rh(II) catalyst | Chiral 1,3-Dioxole | Asymmetric cascade reaction | rsc.org |

The control of stereoisomerism is a central theme in modern organic synthesis. In the context of dioxolanes, the stereochemical outcome can be directed by the choice of starting materials and reaction pathway.

The stereochemistry of the starting alkene in the hypervalent iodine-mediated reaction dictates the final product's stereochemistry. For instance, a cis-alkene leads to a meso 1,3-dioxolan-2-yl cation, while a trans-alkene forms a chiral racemic cation, resulting in different diastereomers of the final product. researchgate.net

A desymmetrization strategy using a Brønsted acid-catalyzed acetalization/oxa-Michael cascade has been developed for the diastereoselective synthesis of 1,3-dioxolanes from p-quinols. nih.gov This method provides the products in high yields and diastereoselectivities. nih.gov Furthermore, employing chiral phosphoric acids as catalysts can induce modest enantioselectivity. nih.gov

For the synthesis of specific enantiomers, iridium-catalyzed asymmetric hydrogenation of α-(1,3-dioxolane)-ketones has proven effective. acs.org By selecting the appropriate configuration of the chiral NNP ligand, both (R)- and (S)-configured β-hydroxy-1,3-dioxolanes can be synthesized with exceptional enantiomeric excess (>99% ee). acs.org Another strategy involves the exclusive formation of a 1,3-dioxan-5-one (B8718524) intermediate, which can then be stereoselectively reduced using different hydride reagents (LiAlH₄ for trans, L-Selectride for cis) to yield the desired 5-hydroxy-1,3-dioxane stereoisomer. thieme-connect.com

Catalytic Methodologies in 2-Phenyl-1,3-dioxolane Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, offering routes that are often more efficient, selective, and environmentally friendly than stoichiometric methods.

The most direct and widely used method for synthesizing this compound is the acid-catalyzed condensation of benzaldehyde (B42025) with ethylene (B1197577) glycol. ontosight.ai This equilibrium reaction, a form of acetalization, typically employs a Brønsted acid catalyst like p-toluenesulfonic acid (p-TSA) in a solvent such as toluene. organic-chemistry.orgrsc.org The removal of water, often using a Dean-Stark apparatus, is crucial to drive the reaction to completion. organic-chemistry.org Other homogeneous acid catalysts, including tungstosilicic acid and p-methyl benzenesulfonic acid, have also been utilized for this transformation. nih.govgoogle.com

To overcome the drawbacks of homogeneous catalysts, such as separation and recovery issues, significant research has focused on heterogeneous catalysts. rsc.org These solid catalysts are easily separated from the reaction mixture and can often be reused multiple times without a significant loss of activity.

Zeolites: Acidic zeolites such as H-Y, H-ZSM-5, and H-Beta have been employed as catalysts for dioxolane synthesis. ajol.inforesearchgate.netextrica.com For example, zeolite-encapsulated metal complexes have been used to catalyze the reaction of styrene (B11656) oxide with acetone (B3395972) to form 2,2-dimethyl-4-phenyl- Current time information in Phoenix, AZ, US.rsc.org-dioxolane in good to excellent yields. ajol.inforesearchgate.netajol.info

Functionalized Nanoparticles: Magnetic nanoparticles (MNPs), particularly those based on iron oxide (Fe₃O₄), have emerged as excellent supports for catalysts. rsc.org They can be functionalized with acidic groups, such as sulfonic acid (-SO₃H) or heteropolyacids (e.g., tungstophosphoric acid), to create highly efficient and magnetically recyclable solid acid catalysts. rsc.orgrsc.orgmdpi.com These catalysts have demonstrated high activity in the condensation of benzaldehyde and ethylene glycol, with one study reporting 88.3% conversion under mild conditions and reusability for eight cycles with no significant decrease in activity. rsc.orgrsc.org

Other Solid Acids: A variety of other solid acid materials have been shown to be effective catalysts. These include:

Acids supported on silica, such as tungstosilicic acid/SiO₂ and MoO₃/SiO₂. nsfc.gov.cnresearchgate.net

Acid-activated clays (B1170129) (montmorillonite). tubitak.gov.trjmaterenvironsci.com

Metal-Organic Frameworks (MOFs), such as sulfonic acid-functionalized MIL-101(Cr). researchgate.net

Cationic acidic resins. researchgate.net

Table 2: Performance of Heterogeneous Catalysts in Acetalization Reactions This table is interactive. You can sort and filter the data.

| Catalyst | Reaction | Yield/Conversion | Key Feature | Reference |

|---|---|---|---|---|

| Fe₃O₄@C-SO₃H MNPs | Benzaldehyde + Ethylene Glycol | 88.3% Conversion | Magnetically recyclable, stable for 8 cycles | rsc.orgrsc.org |

| Zeolite-encapsulated Co(II) complex | Styrene Oxide + Acetone | Excellent Yield | Reusable catalyst | ajol.inforesearchgate.net |

| MIL-101(Cr)-SO₃H | Benzaldehyde + Ethylene Glycol | 90% Conversion | MOF-based catalyst | researchgate.net |

| Tungstosilicic acid/SiO₂ | Benzaldehyde + Ethylene Glycol | High Efficiency | Microporous solid acid | nsfc.gov.cn |

| Acid-activated Clay | Acetophenone + Ethylene Glycol | 66% Yield | Economical and effective | tubitak.gov.tr |

Photochemical methods represent a green and mild alternative for acetal (B89532) synthesis. rsc.org These reactions are often conducted at room temperature using visible light, minimizing energy consumption and thermal degradation of substrates.

One approach utilizes Schreiner's thiourea (B124793) as an organocatalyst under irradiation from household lamps to convert a variety of aldehydes into acetals in good to high yields. rsc.orgrsc.org Another method employs Eosin Y as a photocatalyst under visible light, which allows for the protection of a broad range of aldehydes, including acid-sensitive and sterically hindered ones, under neutral conditions. organic-chemistry.orgorganic-chemistry.org Research has also demonstrated the visible-light-promoted addition of the 1,3-dioxolanyl radical to electron-deficient alkenes, operating through a radical chain mechanism. nsf.gov This method provides a route to protected complex aldehydes under mild conditions. nsf.gov

Preparation of Specific this compound Derivatives

The functionalization of the this compound scaffold allows for the creation of a diverse range of molecules with tailored properties. The following sections detail the synthesis of key derivatives that have garnered significant research interest.

Synthesis of 2-Phenyl-4-methylene-1,3-dioxolane and Related Monomers

2-Phenyl-4-methylene-1,3-dioxolane (2-phenyl-MDO) and its analogues are important monomers in polymer synthesis. A common route to these compounds involves a two-step process: acetalization followed by dehydrochlorination. researchgate.net

The initial step is the acetalization of a para-substituted benzaldehyde derivative with 3-chloro-1,2-propanediol. researchgate.net This reaction is typically catalyzed by an acid. The subsequent dehydrochlorination of the resulting 2-substituted-chloromethyl-4-phenyl-1,3-dioxolane intermediate yields the desired methylene (B1212753) monomer. researchgate.netresearchgate.net For instance, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has been achieved by the dehydrochlorination of cis- and trans-2-chloromethyl-4-phenyl-1,3-dioxolane using potassium tert-butoxide. researchgate.net

An alternative approach involves an acetal exchange reaction. For example, chloroacetaldehyde (B151913) dimethyl acetal can be reacted with styrene glycol to produce the cis and trans isomers of 2-chloromethyl-4-phenyl-1,3-dioxolane in high yield (87%). researchgate.net This is then followed by dehydrochlorination. researchgate.net

Researchers have also explored the synthesis of similar monomers, such as 2-(multimethoxyphenyl)-4-methylene-1,3-dioxolanes. These are prepared by reacting trimethoxybenzaldehyde derivatives with 4-chloro-2,3-propanediol to form 4-chloromethyl-2-(trimethoxyphenyl)-1,3-dioxolane, which is then treated to yield the final monomer. koreascience.kr The synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has been reported from various acetal halides, highlighting the versatility of this synthetic approach. rsc.orgrsc.org

These monomers are notable for their ability to undergo photoinitiated cationic polymerization, a process that proceeds rapidly. researchgate.net During polymerization, these monomers exhibit relatively low volume shrinkage, a desirable property in many applications. researchgate.net

Table 1: Synthesis of 2-Methylene-4-phenyl-1,3-dioxolane (MPDL)

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| cis- and trans-2-chloromethyl-4-phenyl-1,3-dioxolane | Potassium tert-butoxide, Aliquat® 336, THF | 2-methylene-4-phenyl-1,3-dioxolane (MPDL) | 23% | rsc.org |

Synthesis of (this compound-4-yl)methyl Methacrylate (B99206)

(this compound-4-yl)methyl methacrylate (PDMMA) is a valuable monomer used in the preparation of copolymers. tandfonline.comcomu.edu.tr The synthesis of PDMMA is a critical step for creating polymers with pendant 1,3-dioxolane groups, which can impart properties such as negative electric resistance and resistance to dry etching. tandfonline.com

The synthesis of PDMMA typically involves the reaction of a suitable precursor with methacrylic anhydride (B1165640) or a related methacrylating agent. While the specific details of the synthesis of PDMMA from benzaldehyde and glycidyl (B131873) methacrylate have been described in previous literature, the focus of more recent studies has been on the copolymerization of this monomer with other commercial monomers like styrene. tandfonline.com

For instance, copolymers of PDMMA with styrene have been successfully prepared through free radical-initiated solution polymerization in 1,4-dioxane, using benzoyl peroxide as the initiator. tandfonline.com These copolymers have been thoroughly characterized using various analytical techniques, including IR, ¹H-NMR, and ¹³C-NMR spectroscopy. tandfonline.com

Table 2: Copolymerization of (this compound-4-yl)methyl Methacrylate (PDMMA) with Styrene

| Monomers | Initiator | Solvent | Polymerization Method | Reference |

|---|

Synthesis of this compound-4-methanol Derivatives

This compound-4-methanol, also known as benzylideneglycerol, is a key intermediate in various synthetic pathways. chemicalbook.comontosight.ai Its structure, featuring a phenyl group at the 2-position and a methanol (B129727) group at the 4-position of the dioxolane ring, makes it a versatile building block. ontosight.ai

A common method for its preparation is the acetalization of benzaldehyde with glycerol (B35011). chemicalbook.comrsc.org This reaction can be carried out under solventless conditions at elevated temperatures. rsc.org The reaction of glycerol with benzaldehyde typically yields a mixture of diastereomers of (2-phenyl-1,3-dioxolan-4-yl)methanol (a five-membered ring) and 2-phenyl-1,3-dioxan-5-ol (B158224) (a six-membered ring). rsc.orggoogle.com

The use of specific catalysts can influence the regioselectivity of this reaction. For example, phosphomolybdic acid has been shown to catalyze the conversion of glycerol to 1,3-dioxolane-4-methanol (B150769) derivatives with high regiospecificity and yields. thieme-connect.de Similarly, zeolite-encapsulated metal complexes (Co(II), Cu(II), and Zn(II)) have been used to catalyze the reaction of styrene oxide with acetone to produce 2,2-dimethyl-4-phenyl- Current time information in Bangalore, IN.iwu.edu-dioxolane. ajol.info

Another synthetic route involves the reaction of an alkali metal or alkaline earth metal salt of an alcohol or carboxylic acid with a 4-halogenomethyl-1,3-dioxolane. google.comgoogle.com The 4-halogenomethyl-1,3-dioxolane is prepared by the acetalization of a halogeno-1,2-propanediol. google.comgoogle.com Subsequent hydrolysis or hydrogenolysis yields the desired 1,3-dioxolane-4-methanol compound. google.comgoogle.com

Table 3: Synthesis of this compound-4-methanol Derivatives

| Reactants | Catalyst/Conditions | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Glycerol, Benzaldehyde | Solventless, 100°C | (2-phenyl-1,3-dioxolan-4-yl)methanol and 2-phenyl-1,3-dioxan-5-ol | Formation of both five- and six-membered ring products. | rsc.org |

| Glycerol, Ketones | Phosphomolybdic acid | 1,3-Dioxolane-4-methanol derivatives | High regioselectivity and yields (>95%). | thieme-connect.de |

| Styrene oxide, Acetone | Zeolite encapsulated Co(II), Cu(II), and Zn(II) complexes | 2,2-dimethyl-4-phenyl- Current time information in Bangalore, IN.iwu.edu-dioxolane | Good to excellent yields. | ajol.info |

Green Chemistry Approaches to Dioxolane Synthesis

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. The synthesis of dioxolanes has also benefited from this green chemistry approach.

One notable method involves the use of microwave irradiation in solvent-free conditions. acs.orgacs.org This technique has been successfully applied to the synthesis of various dioxolanes, dithiolanes, and oxathiolanes, proving to be fast, environmentally friendly, and easily scalable. acs.orgacs.org For example, the reaction of 2,2-dimethoxypropane (B42991) with 1,2-ethanediol (B42446) under microwave irradiation in the presence of montmorillonite (B579905) clay K10 yields the corresponding dioxolane in high yield. acs.org

Bismuth compounds, known for their low toxicity and cost, have also emerged as effective catalysts in green organic synthesis. thieme-connect.com Bismuth(III) triflate, for instance, has been used to catalyze the formation of cyclic acetals from carbonyl compounds and diols, avoiding the need for a Dean-Stark trap and toxic solvents like benzene. thieme-connect.com It has also been employed in the allylation of dioxolanes under solvent-free conditions. iwu.edu

The use of glucose as an eco-friendly reducing agent represents another green approach. mdpi.com For example, 2-(4-nitrophenyl)-1,3-dioxolane (B1347580) has been selectively reduced to the corresponding azoxy compound in high yield using glucose in an alkaline medium. mdpi.com

Table 4: Green Synthesis Approaches for Dioxolanes

| Method | Catalyst/Reagent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-assisted synthesis | Montmorillonite clay K10 | Solvent-free, microwave irradiation | Fast, environmentally friendly, scalable | acs.orgacs.org |

| Bismuth-catalyzed synthesis | Bismuth(III) triflate | Solvent-free or avoids toxic solvents | Low toxicity catalyst, mild conditions | iwu.eduthieme-connect.com |

Reductive Transformations and Derivatizations

The dioxolane ring, while often used as a protective group, can also undergo reductive transformations to yield valuable products.

Reductive Ring Opening of 2-Phenyl-1,3-dioxolanes

The reductive ring opening of 2-phenyl-1,3-dioxolanes provides a pathway to various functionalized molecules. One method involves a naphthalene-catalyzed lithiation. researchgate.net The reaction of 2-phenyl-1,3-dioxolanes with an excess of lithium powder in the presence of a catalytic amount of naphthalene, followed by reaction with an electrophile, yields monoprotected 1,2-diols. researchgate.net

Another established method for the reductive cleavage of 1,3-dioxolanes is the use of lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). cdnsciencepub.com This reaction typically results in the formation of hydroxy ethers. cdnsciencepub.com The ease of this reductive cleavage is influenced by substituents on the dioxolane ring. Electron-donating groups on the C2 carbon accelerate the reaction, while electron-withdrawing groups have a retarding effect. cdnsciencepub.com This is attributed to the stability of the intermediate oxocarbenium ion. cdnsciencepub.com It has also been observed that 1,3-dioxolanes (five-membered rings) are hydrogenolyzed faster than the corresponding 1,3-dioxanes (six-membered rings). cdnsciencepub.com

Deprotection, which can be considered a form of ring opening, can also be achieved under mild conditions. For instance, sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) can catalyze the deprotection of this compound to benzaldehyde in water at room temperature. wikipedia.orgorganic-chemistry.org

Table 5: Reductive Ring Opening of 2-Phenyl-1,3-dioxolanes

| Reagents | Product Type | Key Findings | Reference |

|---|---|---|---|

| Lithium powder, Naphthalene (catalytic) | Monoprotected 1,2-diols | Naphthalene-catalyzed lithiation. | researchgate.net |

| LiAlH₄, AlCl₃ | Hydroxy ethers | Ring opening is faster for 1,3-dioxolanes than 1,3-dioxanes; influenced by substituents. | cdnsciencepub.comcdnsciencepub.com |

Derivatization for Analytical Applications (e.g., Boronate Esters for Glycol Detection)

While this compound itself is a stable compound, its structural motif is central to a significant derivatization strategy used in analytical chemistry for the detection of glycols. This method does not involve the derivatization of this compound, but rather the creation of a structurally similar compound, a phenyl-substituted cyclic boronate ester, from a glycol analyte. This process enhances the volatility and chromatographic performance of diols, enabling precise quantification at trace levels.

A primary example is the determination of trace ethylene glycol, particularly in complex matrices like industrial solvents and lubricants. tandfonline.comyyu.edu.tr The analytical approach employs a single-step derivatization that converts ethylene glycol into 2-phenyl-1,3,2-dioxaborolane, a cyclic boronate ester. tandfonline.comresearchgate.net This reaction uses phenylboronic acid (PBA) as the derivatizing reagent. tandfonline.comnih.gov The resulting derivative is highly suitable for analysis by gas chromatography-mass spectrometry (GC-MS). tandfonline.comresearchgate.net

The derivatization reaction is rapid and specific, effectively transforming the polar, non-volatile glycol into a less polar, more volatile compound that is easily separated and detected by GC. yyu.edu.trresearchgate.net The use of multidimensional gas chromatography can further enhance the separation of the derivatized product from interfering matrix components, which is especially useful for complex samples like engine oil. tandfonline.com Detection and quantitation are typically performed with a mass spectrometer operating in selected ion monitoring (SIM) mode, which provides high sensitivity and selectivity for the target analyte, 2-phenyl-1,3,2-dioxaborolane. tandfonline.comyyu.edu.tr

This analytical derivatization has proven to be robust and efficient. Research findings demonstrate excellent quantitative performance, with a linear response over a wide concentration range (from 100 µg·kg⁻¹ to 100 mg·kg⁻¹) and a practical detection limit as low as 50 µg·kg⁻¹. tandfonline.com The method also shows high recovery rates, typically between 93% and 99%, and excellent reproducibility. tandfonline.com A notable advantage is that the presence of water does not significantly inhibit the formation of the boronate ester derivative, which is often a challenge in other derivatization procedures. tandfonline.com The same principle can be applied to the analysis of other glycols, such as propylene (B89431) glycol. tandfonline.com

Table 1: Analytical Method for Glycol Detection via Boronate Ester Derivatization

| Parameter | Description | Reference |

|---|---|---|

| Analyte | Ethylene Glycol, Propylene Glycol | tandfonline.com |

| Derivatizing Agent | Phenylboronic Acid (PBA) | tandfonline.comresearchgate.netnih.gov |

| Derivative Formed | 2-Phenyl-1,3,2-dioxaborolane (from Ethylene Glycol) | tandfonline.comyyu.edu.tr |

| Analytical Technique | Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS) | tandfonline.com |

| Detection Mode | Selected Ion Monitoring (SIM) | tandfonline.comyyu.edu.tr |

| Detection Limit | 50 µg·kg⁻¹ | tandfonline.com |

| Linear Range | 100 µg·kg⁻¹ to 100 mg·kg⁻¹ | tandfonline.com |

| Analyte Recovery | 93% to 99% | tandfonline.com |

Mechanistic Investigations of 2 Phenyl 1,3 Dioxolane Reactivity

Ring-Opening Reaction Mechanisms

The opening of the 1,3-dioxolane (B20135) ring is a fundamental reaction pathway for this class of compounds. The presence of the phenyl group at the C2 position significantly influences the stability of intermediates, thereby directing the course and rate of these reactions.

Acidic Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxolane is a classic example of acetal (B89532) cleavage, proceeding through a well-established mechanism involving protonation and the formation of a resonance-stabilized carbocation. The reaction is subject to general acid catalysis. sci-hub.seacs.org

The generally accepted mechanism involves the following steps:

Protonation: A rapid, reversible protonation of one of the oxygen atoms of the dioxolane ring by a hydronium ion or other acid catalyst.

Ring Cleavage: The rate-determining step involves the cleavage of the C-O bond to open the ring, forming a resonance-stabilized oxocarbonium ion. The phenyl group at the C2 position provides significant stabilization to this cationic intermediate.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: Loss of a proton from the resulting intermediate yields the final hydrolysis products: benzaldehyde (B42025) and ethylene (B1197577) glycol.

Studies on related 1,3-dioxolanes have shown that the rate-determining step can shift depending on the pH and buffer concentration. sci-hub.se At low buffer concentrations and higher pH (e.g., >5), the attack of water on the carbocation intermediate can become rate-limiting, a consequence of the ring-opening step being reversible. sci-hub.se The hydrolysis rates are also sensitive to substituents on the phenyl ring and steric hindrance around the acetal carbon. For instance, the hydrolysis of 2-(p-nitrophenyl)-4,4,5,5-tetramethyl-l,3-dioxolane has a positive entropy of activation (ΔS* = 15.8 e.u.), which, along with other data, points towards the participation of water in the rate-determining step, consistent with an A2 mechanism. semanticscholar.org

Factors Influencing Acidic Hydrolysis of Dioxolanes| Factor | Observation | Mechanistic Implication | Reference |

|---|---|---|---|

| pH and Buffer Concentration | Rate-determining step can change from ring-opening to nucleophilic attack by water as buffer concentration increases. | Indicates a multi-step mechanism with a reversible ring-opening to form a carbocation intermediate. | sci-hub.se |

| Steric Hindrance | Methyl substitution at the acetal carbon (C2) greatly slows the hydrolysis rate compared to the benzaldehyde derivative. | Suggests steric hindrance affects the approach of water in an A2-type mechanism. | semanticscholar.org |

| Substituent Effects | Hydrolysis of acetals with phenolic substituents can exhibit a reaction independent of external hydronium ions. | Points to potential intramolecular general acid catalysis by the substituent group. | lookchem.com |

Metal Ion-Promoted Ring Opening

Lewis acidic metal ions can promote the ring-opening of 1,3-dioxolanes by coordinating to the oxygen atoms. This coordination enhances the electrophilicity of the acetal carbon, facilitating cleavage of the C-O bond. This process is analogous to proton-catalyzed hydrolysis but can occur under neutral or aprotic conditions.

Kinetic studies on the related compound 2-phenyl-1,3-dithiane (B1581651) (a sulfur analog) show that metal ions like Hg²⁺ and Tl³⁺ promote hydrolysis through the rapid formation of a 1:1 adduct, followed by a slower, rate-determining ring-opening step. rsc.org A similar mechanism is expected for this compound. The reaction sequence is as follows:

Complexation: A rapid equilibrium is established where the metal ion (Mⁿ⁺) coordinates to one or both oxygen atoms of the dioxolane ring.

Ring Opening: The metal-dioxolane adduct undergoes a slow, rate-limiting C-O bond cleavage to form a stabilized carbocationic intermediate.

Solvolysis: The intermediate is then trapped by a nucleophile, such as water or an alcohol, leading to the ring-opened product.

Research on the polymerization of 1,3-dioxolane has shown that Lewis acidic cations like Mg²⁺ can effectively catalyze the reaction, particularly when paired with weakly coordinating anions. rsc.org This demonstrates the general applicability of Lewis acids in activating the dioxolane ring towards nucleophilic attack and ring-opening.

Fragmentation Pathways

In addition to ring-opening, this compound and its derivatives can undergo fragmentation reactions, leading to the formation of different molecular structures. These pathways are often initiated by strong bases or occur through pericyclic reactions.

Base-Induced Fragmentation Processes

Treatment of this compound with a strong base, such as an organolithium reagent, can induce fragmentation to yield an olefin (ethylene) and benzoate. This reaction provides a method for the deoxygenation of vicinal diols, from which the dioxolane is typically prepared. documentsdelivered.comacs.org A similar, more widely studied reaction occurs with 2-phenyl-1,3-oxathiolans, which fragment stereospecifically to form an olefin and lithium thiobenzoate. rsc.org

The proposed mechanism involves:

Deprotonation: The strong base abstracts the proton from the C2 position, generating a carbanion.

Fragmentation: This carbanion is unstable and undergoes a concerted or stepwise fragmentation. The process involves the cleavage of both C-O bonds, leading to the formation of benzaldehyde (which is then reduced or reacts further), ethylene, and the corresponding lithium salt.

This fragmentation pathway is synthetically useful and has been applied in "olefin inversion" strategies, where the stereochemistry of the resulting olefin is controlled by the stereochemistry of the starting diol. rsc.org

Retro-Cheletropic Ene Reactions involving 2-Carbena-1,3-dioxolane

A more complex fragmentation pathway involves the extrusion of 2-carbena-1,3-dioxolane, a carbene intermediate. This has been observed in tandem reactions involving specifically substituted N-[β-(hetero)arylvinyl] ketenimines that bear a 1,3-dioxolane function. researchgate.net A cheletropic reaction is a pericyclic reaction where two sigma bonds are made or broken to a single atom. baranlab.orgwikipedia.org A retro-cheletropic reaction is the reverse process.

The mechanistic sequence is as follows:

Electrocyclic Ring Closure: The starting material undergoes a 6π electrocyclic ring closure.

Retro-Cheletropic Ene Reaction: The cyclic intermediate then undergoes a rare retro-cheletropic ene reaction, which involves the extrusion of 2-carbena-1,3-dioxolane. researchgate.net

Summary of Mechanistic Pathways| Reaction Type | Initiator/Condition | Key Intermediate(s) | Primary Product(s) |

|---|---|---|---|

| Acidic Hydrolysis | Acid (e.g., H₃O⁺) | Oxocarbonium ion | Benzaldehyde, Ethylene glycol |

| Metal Ion-Promoted Ring Opening | Lewis Acidic Metal Ions (e.g., Mg²⁺) | Metal-adduct, Carbocation | Ring-opened products (e.g., polymers) |

| Radical Ring-Opening Polymerization | Radical Initiator (on methylene (B1212753) derivative) | Stabilized benzylic radical | Polyester (B1180765) |

| Base-Induced Fragmentation | Strong Base (e.g., R-Li) | C2-carbanion | Ethylene, Benzoate |

| Retro-Cheletropic Ene Reaction | Thermal (in specific substrates) | 2-Carbena-1,3-dioxolane | CO₂, Ethylene, Aromatic core |

Reaction Mechanism Studies in Complex Systems

The reactivity of this compound and its derivatives extends to complex multi-component reactions and is a key factor in the designed degradation of polymeric materials. Understanding the mechanistic pathways in these systems is crucial for optimizing reaction conditions and controlling the properties of the resulting materials.

Povarov Reaction Mechanisms involving 2-Methylene-1,3-dioxolane (B1600948)

The Povarov reaction is a powerful method for the synthesis of tetrahydroquinoline derivatives, which are important structural motifs in medicinal chemistry. dtic.mil It is a formal aza-Diels-Alder reaction between an N-aryl imine and an electron-rich alkene, such as 2-methylene-1,3-dioxolane, typically catalyzed by a Lewis acid. semanticscholar.org

Detailed mechanistic studies, often employing Density Functional Theory (DFT), have elucidated the intricate steps of this reaction. The reaction between an N-aryl imine and 2-methylene-1,3-dioxolane, in the presence of a Lewis acid catalyst like boron trifluoride (BF₃), does not proceed via a concerted [4+2] cycloaddition. Instead, it follows a stepwise domino process. nih.govresearchgate.net

The mechanism can be summarized in the following key steps:

Activation of the Imine: The Lewis acid coordinates to the nitrogen atom of the N-aryl imine, which increases its electrophilicity. semanticscholar.org

Nucleophilic Attack: The electron-rich 2-methylene-1,3-dioxolane acts as the nucleophile and attacks the activated imine. This is the initial and rate-determining step of the aza-Diels-Alder (A-DA) reaction. nih.gov

Formation of a Zwitterionic Intermediate: The nucleophilic attack leads to the formation of a zwitterionic intermediate, which is stabilized. The formation of this intermediate confirms the two-step nature of the A-DA reaction. researchgate.net

Cyclization: The intermediate then undergoes cyclization to form the formal [4+2] cycloadduct, a tetrahydroquinoline ring system.

1,3-Hydrogen Shift: The reaction is completed by a subsequent stepwise 1,3-hydrogen shift, which leads to the final, more stable tetrahydroquinoline product and the regeneration of the aromatic system. nih.govresearchgate.net

Computational studies have provided valuable data on the energetics of this reaction pathway. The table below presents the relative energies for the stationary points in the BF₃ catalyzed Povarov reaction between a simple N-aryl imine and 2-methylene-1,3-dioxolane in acetonitrile, as determined by DFT calculations.

| Stationary Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | N-aryl imine + 2-methylene-1,3-dioxolane + BF₃ | 0.0 |

| TS1 | Transition state for the nucleophilic attack | 15.5 |

| Intermediate 1 | Zwitterionic intermediate | -5.8 |

| TS2 | Transition state for the cyclization | -4.2 |

| Intermediate 2 | Formal [4+2] cycloadduct | -28.9 |

| TS3 | Transition state for the first 1,3-hydrogen shift | -15.1 |

| Intermediate 3 | Intermediate after first hydrogen shift | -25.5 |

| TS4 | Transition state for the second 1,3-hydrogen shift | -18.9 |

| Product | Tetrahydroquinoline | -40.1 |

This table presents illustrative data based on findings from DFT studies of the Povarov reaction. The exact energy values can vary depending on the specific substrates and computational methods used.

Polymer Degradation Mechanisms of this compound-Containing Polymers

Polymers incorporating the this compound moiety, or more generally, acetal groups, are of significant interest due to their potential for controlled degradation. The acetal linkage is known to be stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This property allows for the design of "degradable-on-demand" polymeric materials.

The primary mechanism for the degradation of polymers containing this compound units is acid-catalyzed hydrolysis . This process can be intentionally triggered by exposure to an acidic environment. The general mechanism involves the following steps:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst.

Ring Opening: The protonated acetal becomes unstable and undergoes ring-opening to form a resonance-stabilized carbocation (an oxocarbenium ion) and a hydroxyl group at the end of the newly formed chain segment.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.

Hemiacetal Decomposition: The resulting hemiacetal is unstable and further decomposes into benzaldehyde and a diol.

In a polymer chain, the cleavage of the this compound side group would lead to the formation of a diol functionality on the polymer backbone and the release of benzaldehyde. If the acetal group is part of the polymer backbone, this process leads to chain scission and a reduction in the polymer's molecular weight.

In the absence of water but in the presence of an acid catalyst and heat, polymers with acetal linkages in their backbone can undergo depolymerization . This is a chain reaction that results in the reversion of the polymer to its monomer or other small molecules. The mechanism for depolymerization also proceeds through the formation of an active chain end, which then depropagates. For polymers of 1,3-dioxolane, this process is reversible and can be controlled by temperature.

The table below summarizes the conditions and primary outcomes of the degradation mechanisms for polymers containing acetal functionalities.

| Degradation Mechanism | Triggering Conditions | Key Intermediates | Primary Degradation Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Acidic environment (e.g., dilute acid) and the presence of water | Protonated acetal, Oxocarbenium ion | Benzaldehyde and Diol functionalities on the polymer chain |

| Depolymerization | Acid catalyst and elevated temperatures (above the ceiling temperature) | Active chain ends (e.g., carbocations) | Monomers or small molecule fragments |

The susceptibility of the this compound group to acid-catalyzed hydrolysis makes it a useful functional group for creating polymers that can be degraded under specific, mild conditions, which is advantageous for applications in drug delivery, temporary adhesives, and environmentally benign materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR are instrumental in the structural assignment of 2-Phenyl-1,3-dioxolane and in determining the composition of copolymers derived from it. Moreover, NMR is exceptionally sensitive to the local chemical environment, making it an essential tool for distinguishing between subtle structural variations such as regioisomers and stereoisomers.

The structural confirmation of this compound is readily achieved through the analysis of its ¹H and ¹³C NMR spectra. The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The carbon (¹³C) NMR spectrum, typically recorded with proton decoupling, shows a single peak for each chemically unique carbon atom.

The expected ¹H NMR signals for this compound include a singlet for the methine proton at the C2 position, multiplets for the methylene (B1212753) protons of the dioxolane ring, and signals in the aromatic region corresponding to the phenyl group protons. Similarly, the ¹³C NMR spectrum will display distinct signals for the methine carbon, the methylene carbons, and the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methine (CH) | 5.7 - 5.9 | 102 - 105 |

| Methylene (CH₂) | 3.9 - 4.2 | 64 - 66 |

| Aromatic (C₆H₅) | 7.2 - 7.5 | 125 - 140 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

In the context of polymer chemistry, NMR spectroscopy is crucial for determining the composition of copolymers. For instance, in the copolymerization of 2-phenyl-4-methylene-1,3-dioxolane, a derivative of this compound, with monomers like methyl methacrylate (B99206) or acrylonitrile, ¹H and ¹³C NMR spectra are used to confirm the structure of the resulting copolymer and to quantify the molar ratio of the different monomer units incorporated into the polymer chain. This is achieved by comparing the integration of characteristic peaks of each monomer unit in the ¹H NMR spectrum.

NMR spectroscopy is particularly adept at differentiating between isomers, which have the same molecular formula but different arrangements of atoms. For substituted derivatives of this compound, such as this compound-4-methanol, different stereoisomers (e.g., cis/trans or R/S) will exhibit distinct NMR spectra. researchgate.net The spatial arrangement of substituents affects the electronic environment of nearby nuclei, leading to variations in their chemical shifts and coupling constants.

For example, the methine proton at the C2 position of the dioxolane ring is highly sensitive to the stereochemistry at other positions on the ring. In a mixture of stereoisomers, this proton may appear as multiple distinct signals, allowing for the identification and quantification of each isomer present. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the unambiguous assignment of signals and the elucidation of the relative stereochemistry of the molecule.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting IR spectrum is a unique molecular fingerprint.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Expected in the 3000-2850 cm⁻¹ range for the methylene and methine groups.

C-O Stretching: Strong absorptions corresponding to the ether linkages of the dioxolane ring are expected in the 1200-1000 cm⁻¹ region.

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the phenyl group.

Table 2: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Bending | 1600 - 1450 |

| C-O (Ether) | Stretching | 1200 - 1000 |

The presence and specific positions of these bands in an experimental IR spectrum can confirm the presence of the dioxolane and phenyl moieties within the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Degradation Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound (molecular weight: 150.17 g/mol ) would be expected to show a molecular ion peak at m/z = 150. The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for acetals often involve cleavage of the bonds adjacent to the oxygen atoms. For this compound, some expected major fragment ions include:

m/z 149: Loss of a hydrogen atom from the molecular ion.

m/z 105: Corresponding to the benzoyl cation ([C₆H₅CO]⁺), formed by cleavage within the dioxolane ring.

m/z 77: The phenyl cation ([C₆H₅]⁺).

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion |

| 149 | [C₉H₉O₂]⁺ | Loss of a hydrogen atom |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Mass spectrometry is also a critical tool for identifying degradation products of this compound that may form under various conditions, such as exposure to heat, light, or reactive chemicals. By analyzing the mass spectra of a sample over time or after exposure to stress conditions, new peaks corresponding to degradation products can be identified. Tandem mass spectrometry (MS/MS) can be used to fragment these new ions, providing further structural information to aid in their identification.

Real-time Infrared (RTIR) Spectroscopy in Polymerization Kinetic Studies

Real-time Infrared (RTIR) spectroscopy is a powerful process analytical technology (PAT) used to monitor the progress of chemical reactions in real-time. By continuously measuring the IR spectrum of a reaction mixture, the consumption of reactants and the formation of products can be tracked, providing valuable kinetic data.

While specific studies on the use of RTIR for the polymerization of this compound are not widely available, the technique is well-suited for studying the ring-opening polymerization (ROP) of related cyclic ethers and acetals, such as 1,3-dioxolane (B20135). In such a study, a characteristic IR absorption band of the monomer (e.g., a C-O-C stretching mode of the ring) that is absent or shifted in the resulting polymer is monitored. The decrease in the intensity of this monomer-specific band over time is directly proportional to the rate of monomer consumption, allowing for the determination of polymerization kinetics.

For example, in the cationic ring-opening polymerization of 1,3-dioxolane, RTIR could be employed to follow the disappearance of the monomer's characteristic ring vibrations. This data can be used to determine key kinetic parameters such as the rate constant, the order of the reaction, and the activation energy. The insights gained from such studies are crucial for optimizing polymerization conditions to control the molecular weight, structure, and properties of the resulting polymer.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational organic chemistry due to its balance of accuracy and computational cost. It is widely used to study the electronic structure, geometry, and energetics of molecules, including dioxolane derivatives. longdom.orgnih.govnih.gov DFT calculations can accurately reproduce experimental values for molecular geometry, vibrational frequencies, and thermodynamic properties. longdom.org

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and, crucially, transition states. psu.eduyoutube.com The synthesis of 2-Phenyl-1,3-dioxolane, typically an acid-catalyzed acetalization of benzaldehyde (B42025) with ethylene (B1197577) glycol, can be modeled to understand the reaction pathway in detail.

Computational methods can trace the entire reaction coordinate, from the initial protonation of the benzaldehyde carbonyl group by an acid catalyst, which increases its electrophilicity, to the nucleophilic attack by ethylene glycol. Subsequent steps, including proton transfers and the final ring-closing dehydration step to form the dioxolane ring, can be modeled. For each step, the geometry of the transition state—the highest energy point on the pathway—can be located and characterized. youtube.comyoutube.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. youtube.com For instance, DFT has been successfully used to model the transition states in the thermal decomposition of related dioxolanes, demonstrating that such reactions proceed through a concerted, nonsynchronous four-membered cyclic transition state.

Key calculated parameters for a hypothetical acid-catalyzed formation of this compound are shown in the table below.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Key Bond Distance in Transition State (Å) |

|---|---|---|---|

| 1. Carbonyl Protonation | Proton transfer from catalyst to benzaldehyde oxygen | ~2-5 | O-H (forming): ~1.5 |

| 2. Nucleophilic Attack | Ethylene glycol oxygen attacks the protonated carbonyl carbon | ~15-20 | C-O (forming): ~2.0 |

| 3. Ring Closure | Intramolecular attack of the second hydroxyl group | ~10-15 | C-O (forming): ~2.1 |

| 4. Dehydration | Elimination of a water molecule | ~18-25 | C-O (breaking): ~1.9 |

Beyond synthesis, DFT is crucial for clarifying the mechanisms of transformations that this compound and its derivatives undergo. A primary example is acid-catalyzed hydrolysis, the reverse of its formation. Experimental studies on related acetals suggest that the hydrolysis can proceed through different mechanisms (e.g., A-1 or A-2). semanticscholar.org

Computational studies are pivotal in refining and designing catalysts for reactions involving this compound. nih.govresearchgate.net For its acid-catalyzed synthesis, DFT can be used to compare the efficacy of different Brønsted or Lewis acids. By modeling the interaction between the catalyst and the benzaldehyde substrate, researchers can quantify the degree of carbonyl activation.

For instance, the calculations can determine the extent of positive charge buildup on the carbonyl carbon and the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy upon coordination with the catalyst. This information helps in selecting or designing a catalyst that provides the optimal balance of reactivity and stability. Furthermore, DFT can model entire catalytic cycles, identifying potential catalyst deactivation pathways or rate-limiting steps, thereby guiding the experimental optimization of reaction conditions. researchgate.netrsc.org

Investigation of Stereoelectronic Effects and Conformational Preferences

The five-membered 1,3-dioxolane (B20135) ring is not planar and adopts puckered conformations, typically described as envelope or twist forms, to relieve ring strain. datapdf.comacs.org Computational methods are essential for determining the geometries and relative energies of these conformers. For this compound, the orientation of the bulky phenyl group introduces further conformational complexity.

DFT calculations can precisely determine the energy difference between conformers where the phenyl group occupies different positions relative to the ring. These calculations also allow for the investigation of subtle stereoelectronic effects. researchgate.net These effects involve interactions between electron orbitals that dictate the preferred geometry and reactivity of a molecule. In dioxolanes, an important stereoelectronic interaction is the anomeric effect, which involves the donation of electron density from the lone pairs of the ring oxygen atoms into the antibonding orbital (σ*) of an adjacent C-O bond. Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify these interactions, explaining bond lengths, angles, and conformational stabilities that deviate from simple steric predictions. researchgate.net

Simulation of Interactions with Active Sites for Catalyst Design

To design highly efficient and selective catalysts, particularly enzymes or biomimetic catalysts, it is crucial to understand how substrates bind within the catalyst's active site. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger receptor. nih.goviglobaljournal.comresearchgate.netajpp.in

For a reaction like the asymmetric synthesis or hydrolysis of a chiral this compound derivative, docking simulations can model how the substrate fits into an enzyme's active site. These simulations can identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the substrate-catalyst complex. mdpi.com More advanced methods like Quantum Mechanics/Molecular Mechanics (QM/MM) can then be used. In QM/MM, the reactive core (the substrate and key active site residues) is treated with a high-level of theory like DFT, while the rest of the protein is modeled using a less computationally expensive molecular mechanics force field. This hybrid approach provides a detailed and accurate picture of the reaction mechanism within the complex biological environment, guiding the rational design of new catalysts.

Prediction of Structural Ambiguities in Dioxolane Derivatives

Computational chemistry serves as a powerful tool for resolving structural uncertainties in dioxolane derivatives, especially when experimental data is ambiguous. eurjchem.com DFT calculations can predict various spectroscopic properties with high accuracy, which can then be compared to experimental spectra to confirm or assign a structure. longdom.orgresearchgate.net

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. nih.govnrel.govd-nb.info The Gauge-Independent Atomic Orbital (GIAO) method, when used with DFT, can calculate the magnetic shielding tensors for each nucleus. researchgate.netnih.govelsevierpure.comrsc.orgnih.gov These values are then converted into chemical shifts that can be directly compared with experimental ¹H and ¹³C NMR data. elsevierpure.com This approach is invaluable for distinguishing between isomers (constitutional or stereo-) where spectra might be complex or overlapping. By comparing the calculated shifts for all possible structures with the experimental data, the correct structure can be identified with a high degree of confidence. nih.govelsevierpure.com

The table below illustrates a typical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a dioxolane derivative.

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (GIAO-DFT) (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 (acetal carbon) | 103.5 | 104.1 | -0.6 |

| C4/C5 (ring carbons) | 65.2 | 65.9 | -0.7 |

| C (ipso-phenyl) | 137.8 | 138.5 | -0.7 |

| C (ortho-phenyl) | 126.4 | 127.0 | -0.6 |

| C (meta-phenyl) | 128.9 | 129.5 | -0.6 |

| C (para-phenyl) | 129.6 | 130.3 | -0.7 |

Applications in Organic Synthesis and Chemical Transformations

2-Phenyl-1,3-dioxolane as a Protecting Group for Carbonyl Compounds

One of the most fundamental and widely employed applications of this compound is as a protecting group for carbonyl compounds, specifically aldehydes and ketones. In the course of a multi-step synthesis, it is often necessary to shield a reactive carbonyl group from undesired reactions while transformations are carried out on other parts of the molecule. The formation of a this compound achieves this by converting the carbonyl into a less reactive acetal (B89532).

The protection of a carbonyl group is typically achieved through an acid-catalyzed reaction with ethylene (B1197577) glycol. wipo.int For instance, benzaldehyde (B42025) can be reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form this compound. This reaction is reversible and is driven to completion by the removal of water, often using a Dean-Stark apparatus. wipo.int

The stability of the resulting cyclic acetal is a key attribute. It is generally resistant to attack by nucleophiles and bases, providing robust protection for the carbonyl functionality. wipo.int Once the desired chemical modifications on the rest of the molecule are complete, the protecting group can be removed, regenerating the original carbonyl group. This deprotection is typically accomplished by acid-catalyzed hydrolysis. rsc.org A notable method for the deprotection of this compound to yield benzaldehyde involves the use of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water, which can achieve quantitative conversion in a short period at mild temperatures. wipo.intchemicalbook.com

| Reaction | Reagents and Conditions | Purpose |

| Protection | Carbonyl compound, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid), azeotropic removal of water. | To convert a reactive carbonyl group into a stable cyclic acetal. |

| Deprotection | This compound, aqueous acid or other specific reagents like NaBArF4. | To regenerate the original carbonyl group after other synthetic steps are completed. |

Utilization as a Building Block in Complex Molecule Synthesis

Beyond its role as a protecting group, the this compound moiety can also serve as a substantive building block in the construction of more complex molecules. In these instances, the dioxolane ring is incorporated as a stable structural element into the final product or a key intermediate.

Derivatives of 1,3-dioxolane (B20135) are recognized as important intermediates in the synthesis of natural products and other biologically active compounds. nih.gov For example, various derivatives of 1,3-dioxolane and the related 1,3-dioxane (B1201747) have been synthesized and investigated for their potential as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy. nih.gov Specifically, novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives have been synthesized as part of structure-activity relationship studies for new potential MDR reversal agents. nih.gov

The synthesis of these complex dioxolane derivatives often starts with commercially available diols and aldehydes, such as salicylaldehyde (B1680747), using a catalyst like Montmorillonite (B579905) K10. nih.gov These studies highlight how the core dioxolane structure can be functionalized and elaborated to create molecules with specific biological activities.

Role as Chiral Auxiliaries and Precursors in Asymmetric Synthesis

In the field of asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule, chiral auxiliaries play a crucial role. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to proceed with high stereoselectivity.

While this compound itself is achiral, it can be derived from or converted into chiral derivatives that serve as effective chiral auxiliaries. The principle involves using a chiral diol to form a chiral acetal. This chiral environment then influences the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule.

For instance, chiral acetals have been prepared from the condensation of a ketone with chiral nonracemic C2-symmetric 1,2-ethanediols. sfu.ca These chiral acetals were then evaluated for their effectiveness as chiral directors in various asymmetric reactions, including Diels-Alder reactions, with a high degree of stereochemical induction being observed. sfu.ca This demonstrates the potential of chiral dioxolane-type structures to serve as effective chiral auxiliaries in asymmetric synthesis. The auxiliary can be removed after the desired stereoselective transformation, often allowing for its recovery and reuse. wikipedia.org

Intermediate in the Synthesis of Pharmaceutially Relevant Compounds

The structural framework of this compound is present in or serves as a precursor to several pharmaceutically important compounds, including precursors for the anticonvulsant drug Felbamate, as well as Dihydroxyacetone and Serinol.

Felbamate Precursors: The synthesis of Felbamate (2-phenyl-1,3-propanediol dicarbamate) relies on the key intermediate 2-phenyl-1,3-propanediol (B123019). google.comgoogle.com Various synthetic routes to this diol have been developed. Although not a direct conversion from this compound, the synthesis of 2-phenyl-1,3-propanediol often starts from precursors that are structurally related to the components of this compound (i.e., a phenyl group and a three-carbon chain). For example, one method involves the reduction of diethyl phenylmalonate. wipo.intgoogle.com Another route starts with the reaction of nitromethylbenzene with formaldehyde (B43269) to form 2-nitro-2-phenyl-1,3-propanediol, which is then hydrogenated. google.comprepchem.com

Dihydroxyacetone: Dihydroxyacetone (DHA), a key ingredient in sunless tanning products, can be synthesized through the deprotection of 2-phenyl-1,3-dioxan-5-one, a closely related six-membered ring analogue of a substituted this compound. google.com This process involves an acetal hydrolysis step to reveal the ketone functionality of DHA. scielo.br The synthesis of DHA is significant due to its commercial applications and can also be achieved through biotechnological routes using microorganisms like Gluconobacter oxydans. nih.gov

Serinol: Serinol (2-amino-1,3-propanediol) is a valuable building block for various pharmaceuticals and X-ray contrast agents. nih.govgoogleapis.com Its synthesis can be achieved from derivatives of 1,3-dioxane. For example, 5-nitro-1,3-dioxane (B6597036) derivatives can be hydrogenated to the corresponding 5-amino-1,3-dioxane, which is then hydrolyzed to yield serinol. nih.govgoogle.com This highlights the utility of the cyclic acetal structure as an intermediate in the synthesis of this important amino alcohol.

| Target Compound | Key Intermediate | Synthetic Connection to Dioxane/Dioxolane Structure |

| Felbamate | 2-Phenyl-1,3-propanediol | Precursor to Felbamate, synthesized from related starting materials. |

| Dihydroxyacetone | 2-Phenyl-1,3-dioxan-5-one | Deprotection (hydrolysis) of this related dioxane yields Dihydroxyacetone. google.com |

| Serinol | 5-Amino-1,3-dioxane | Hydrolysis of this dioxane derivative provides Serinol. nih.govgoogle.com |

Polymer Chemistry and Materials Science Applications

Polymerization of 2-Phenyl-1,3-dioxolane Derivatives

The polymerization behavior of this compound derivatives is highly dependent on the specific monomer structure and the polymerization technique employed. Researchers have explored radical, cationic, and controlled polymerization methods to synthesize a range of homopolymers and copolymers.

Radical Ring-Opening Polymerization (RROP) Mechanisms and Monomer Scope

Radical ring-opening polymerization (RROP) is a key technique for introducing heteroatoms, such as oxygen, into the backbone of polymers, which is often difficult to achieve through conventional chain polymerization of vinyl monomers. Derivatives of this compound, particularly those with an exocyclic double bond (methylene group), are effective monomers for RROP.

For instance, cyclic ketene (B1206846) acetals like 2-methylene-4-phenyl-1,3-dioxolane have been shown to undergo free-radical ring-opening polymerization. researchgate.net The mechanism involves the radical addition to the double bond, followed by the opening of the dioxolane ring. This process results in the formation of a polyester (B1180765), poly[-(β-phenyl)butyrolactone], effectively incorporating an ester group into the polymer main chain. researchgate.net This ring-opening is nearly quantitative at temperatures ranging from 60 to 150°C and proceeds with high regioselectivity, cleaving the ring to form the more stable secondary benzyl (B1604629) free radical. researchgate.net

The monomer scope for RROP includes various substituted 2-methylene-1,3-dioxolanes. The presence of the phenyl group at the 2- or 4-position facilitates the ring-opening process. Even during copolymerization with traditional vinyl monomers, these cyclic monomers can undergo complete ring-opening, thereby introducing biodegradable ester linkages into otherwise stable polymer backbones. researchgate.net

Cationic Polymerization of this compound Analogues

Cationic polymerization offers an alternative route for the polymerization of this compound analogues. Unlike RROP, cationic polymerization of certain derivatives like 2-phenyl-4-methylene-1,3-dioxolane (2-phenyl-MDO) can proceed without ring-opening. researchgate.net Photoinitiated cationic polymerization of these monomers has been reported to occur via the exocyclic double bond. The mechanism involves the formation of a stabilized benzyl-cation as the active intermediate, which then propagates by adding to other monomer units. researchgate.net This method is noted for its relatively low volume shrinkage during polymerization, with values ranging from 7.5% to 9.9%. researchgate.net

In contrast, the parent compound, 1,3-dioxolane (B20135), is known to undergo cationic ring-opening polymerization (CROP) to produce poly(1,3-dioxolane), a type of polyacetal. escholarship.org The polymerization of 2,2-diphenyl-1,3-dioxole with BF₃·Et₂O also yields a low molecular weight polymer, suggesting that the polymerization mechanism can be highly sensitive to the specific substitution pattern on the dioxolane ring. researchgate.net

Controlled/Living Radical Polymerization Techniques (e.g., ATRP, Nitroxide-Mediated Polymerization)

To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living radical polymerization techniques have been applied to this compound derivatives.

Atom Transfer Radical Polymerization (ATRP) has been successfully used for the polymerization of 5-methylene-2-phenyl-1,3-dioxolan-4-one (MPDO). acs.orgcmu.edu Studies using ¹³C NMR spectroscopy have confirmed that the polymerization of MPDO via ATRP proceeds through a 1,2-vinyl addition mechanism, without ring-opening. acs.org This technique allows for the synthesis of well-defined polymers. nih.govcmu.edu

Nitroxide-Mediated Polymerization (NMP) is another robust reversible-deactivation radical polymerization technique used for these monomers. acs.orgwikipedia.org NMP has been employed to control the copolymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with methyl methacrylate (B99206) (MMA). rsc.org This approach yields well-defined, degradable copolymers with controlled molecular weights and narrow polydispersity (Đ = 1.3–1.4), particularly when a sufficient amount of the MPDL comonomer is used in the initial feed. rsc.org NMP is valued for its simplicity, often requiring only a unimolecular initiator and monomer, making it suitable for producing materials for sensitive applications. acs.orgicp.ac.ru

Copolymerization Studies

Copolymerization of this compound derivatives with conventional vinyl monomers is a strategic approach to create polymers with novel properties, such as degradability and modified thermal characteristics.

Copolymerization with Vinyl Monomers (Styrene, Methyl Methacrylate, Acrylonitrile)

Derivatives of this compound have been successfully copolymerized with a variety of common vinyl monomers.

Styrene (B11656) (St): Copolymers of (this compound-4-yl)methyl methacrylate (PDMMA) with styrene have been synthesized via free radical-initiated solution polymerization. tandfonline.com Similarly, 2-methylene-4-phenyl-1,3-dioxolane undergoes essentially complete ring-opening when copolymerized with styrene, introducing ester groups into the polystyrene backbone. researchgate.net

Methyl Methacrylate (MMA): The copolymerization of 2-phenyl-4-methylene-1,3-dioxolane (PMDO) with methyl methacrylate has been shown to proceed either spontaneously or with a radical initiator, though higher yields are obtained with an initiator. tandfonline.com Structural analysis confirms that the copolymerization occurs without the ring-opening of the PMDO monomer. tandfonline.com Controlled polymerization techniques like NMP have also been used to create well-defined, degradable copolymers of 2-methylene-4-phenyl-1,3-dioxolane and MMA. rsc.org

Acrylonitrile (AN): 2-Phenyl-4-methylene-1,3-dioxolane also readily copolymerizes with acrylonitrile, both spontaneously and in the presence of radical initiators. tandfonline.com Spectroscopic data indicates that, similar to MMA, the dioxolane ring remains intact during the copolymerization. tandfonline.com Research on other derivatives, such as poly[2-(p-chlorophenyl)-1,3-dioxolane-4-yl] methyl acrylate, has also demonstrated successful copolymerization with acrylonitrile. researchgate.net

Determination of Monomer Reactivity Ratios in Copolymerization

Understanding the monomer reactivity ratios is crucial for predicting and controlling the composition and microstructure of a copolymer. tulane.edufiveable.me These ratios, denoted as r₁ and r₂, describe the relative tendency of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus the other monomer (cross-propagation). scielo.br

For the copolymerization of (this compound-4-yl)methyl methacrylate (PDMMA, M₁) with styrene (St, M₂), the reactivity ratios have been determined using established methods. The values indicate how the monomers incorporate into the polymer chain. tandfonline.com

The product of the reactivity ratios (r₁ * r₂) provides insight into the copolymer structure. If r₁r₂ is close to 1, a random copolymer is formed. If it is close to 0, an alternating copolymer is likely, and if it is greater than 1, a blocky structure tends to form. fiveable.me For the PDMMA-St system, the product r₁r₂ is significantly less than 1, suggesting a tendency toward the formation of a random copolymer with some alternating character. tandfonline.comnih.gov The lower reactivity ratio for PDMMA (r₁) compared to styrene (r₂) indicates that a growing polymer chain ending in a PDMMA radical prefers to add a styrene monomer over another PDMMA monomer. tandfonline.com

Table 1: Monomer Reactivity Ratios for the Copolymerization of PDMMA (M₁) and Styrene (M₂) tandfonline.com

| Method | r₁ (PDMMA) | r₂ (Styrene) | r₁ * r₂ |

|---|---|---|---|

| Kelen-Tüdös | 0.183 ± 0.001 | 0.340 ± 0.002 | 0.062 |

| Fineman-Ross | 0.201 ± 0.042 | 0.441 ± 0.220 | 0.089 |

Engineering of Polymer Properties through this compound Incorporation

The incorporation of this compound and its derivatives into polymer structures offers a versatile strategy for engineering a wide range of material properties. Through mechanisms such as ring-opening polymerization, these cyclic acetal (B89532) monomers can be integrated into various polymer backbones, leading to significant modifications in the final material's characteristics. This approach has garnered considerable interest in materials science for its potential to control polymerization shrinkage, introduce specific functionalities, and tailor the degradability of polymers for various applications.

Volume Shrinkage during Polymerization

A significant challenge in the field of polymer chemistry, particularly in applications requiring high precision such as dental restorations and advanced adhesives, is the volumetric shrinkage that occurs during the polymerization process. This shrinkage can lead to the build-up of internal stress, compromising the mechanical integrity and dimensional stability of the final product. The use of monomers that undergo ring-opening polymerization, such as derivatives of this compound, presents an effective strategy to mitigate this issue.

The photoinitiated cationic polymerization of 2-phenyl-4-methylene-1,3-dioxolane, a derivative of this compound, has been shown to exhibit relatively low volume shrinkage, with values ranging from 7.5% to 9.9% researchgate.net. This reduction in shrinkage is attributed to the ring-opening mechanism, where the cleavage of the cyclic monomer and subsequent formation of a linear polymer chain partially compensates for the volume contraction that typically accompanies the conversion of monomer molecules into a denser polymer network.

| Monomer | Polymerization Method | Volume Shrinkage (%) |

|---|---|---|

| 2-Phenyl-4-methylene-1,3-dioxolane | Photoinitiated Cationic Polymerization | 7.5 - 9.9 |

Introduction of Functionalities into Polymer Backbones

The chemical structure of this compound and its derivatives provides a versatile platform for introducing a variety of functional groups into polymer backbones. This functionalization is primarily achieved through the ring-opening polymerization of appropriately substituted dioxolane monomers. The ability to incorporate specific chemical moieties allows for the precise tailoring of polymer properties to meet the demands of advanced applications.

One of the most significant applications of this methodology is the introduction of ester functionalities. The radical ring-opening polymerization of cyclic ketene acetals like 2-methylene-4-phenyl-1,3-dioxolane results in the formation of polyester structures nih.gov. This process effectively inserts ester groups into the main chain of the polymer, which can significantly alter properties such as polarity, solubility, and degradability.

Furthermore, the synthesis of copolymers allows for the controlled incorporation of these functional units alongside other monomeric units. For instance, copolymers of (this compound-4-yl) methyl methacrylate with other vinyl monomers have been synthesized, demonstrating the versatility of this approach in creating functional materials inonu.edu.tr.

Beyond ester groups, the dioxolane framework can be modified to carry other functionalities. For example, derivatives of this compound can be synthesized to contain hydroxyl groups. The ring-opening polymerization of such monomers would lead to polymers with pendant hydroxyl groups, which can serve as sites for further chemical modification or enhance the hydrophilicity of the material.

| Dioxolane Derivative | Polymerization Method | Introduced Functionality | Resulting Polymer Type |

|---|---|---|---|